Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate
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Overview
Description
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is a complex organic compound known for its unique structural properties This compound features an anthracene moiety, which is a polycyclic aromatic hydrocarbon, attached to a phenyl group that is further linked to an acetic acid ester
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate typically involves multi-step organic reactions. One common method includes the esterification of 4-(10-hydroxy-3-methylanthracen-9-yl)phenol with acetic acid. This reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid and conducted under reflux conditions to ensure complete conversion.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. For instance, the use of continuous flow reactors can enhance the reaction rate and yield. Additionally, the purification of the final product is often achieved through techniques such as recrystallization or chromatography to ensure high purity.
Chemical Reactions Analysis
Types of Reactions
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate can undergo various chemical reactions, including:
Oxidation: The hydroxy group on the anthracene ring can be oxidized to form a ketone or quinone derivative.
Reduction: The compound can be reduced to remove the acetic acid ester group, yielding the corresponding alcohol.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are typically used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for halogenation or nitration reactions, respectively.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield anthraquinone derivatives, while reduction can produce various alcohols or hydrocarbons.
Scientific Research Applications
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate has a wide range of applications in scientific research:
Chemistry: It is used as a precursor for synthesizing more complex organic molecules and studying reaction mechanisms.
Biology: The compound’s derivatives are investigated for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its use in drug development, particularly for targeting specific molecular pathways.
Industry: It finds applications in the production of dyes, pigments, and other materials due to its stable aromatic structure.
Mechanism of Action
The mechanism by which acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate exerts its effects is largely dependent on its interaction with biological molecules. The hydroxy and methyl groups on the anthracene ring can participate in hydrogen bonding and hydrophobic interactions, respectively. These interactions can influence the compound’s binding affinity to various molecular targets, such as enzymes or receptors, thereby modulating their activity.
Comparison with Similar Compounds
Similar Compounds
Anthracene: A simpler polycyclic aromatic hydrocarbon without the hydroxy and methyl groups.
Phenylacetic acid: Contains a phenyl group attached to an acetic acid moiety but lacks the anthracene structure.
4-Hydroxyphenylacetic acid: Similar in having a hydroxy group on the phenyl ring but does not contain the anthracene moiety.
Uniqueness
Acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate is unique due to its combination of an anthracene moiety with a phenylacetic acid ester. This structure imparts distinct chemical reactivity and potential for diverse applications in various fields of research and industry.
Properties
CAS No. |
1251-78-1 |
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Molecular Formula |
C25H22O5 |
Molecular Weight |
402.4 g/mol |
IUPAC Name |
acetic acid;[4-(10-hydroxy-3-methylanthracen-9-yl)phenyl] acetate |
InChI |
InChI=1S/C23H18O3.C2H4O2/c1-14-7-12-19-21(13-14)23(25)20-6-4-3-5-18(20)22(19)16-8-10-17(11-9-16)26-15(2)24;1-2(3)4/h3-13,25H,1-2H3;1H3,(H,3,4) |
InChI Key |
YCUCFDQLYAZFPN-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C3=CC=CC=C3C(=C2C=C1)C4=CC=C(C=C4)OC(=O)C)O.CC(=O)O |
Origin of Product |
United States |
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